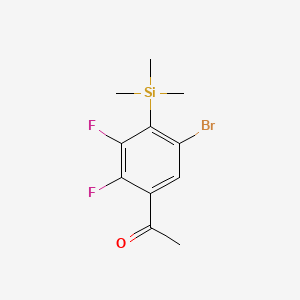
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenyl compound, followed by the introduction of a trimethylsilyl group. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone include other halogenated phenyl ethanones and trimethylsilyl-substituted compounds. Compared to these, this compound is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups, which confer distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(2,3-Difluorophenyl)ethanone
- 1-(4-Bromophenyl)ethanone
Propiedades
Fórmula molecular |
C11H13BrF2OSi |
|---|---|
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
1-(5-bromo-2,3-difluoro-4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrF2OSi/c1-6(15)7-5-8(12)11(16(2,3)4)10(14)9(7)13/h5H,1-4H3 |
Clave InChI |
JGAJZIOOXQXGPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1F)F)[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


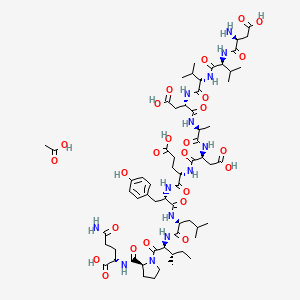
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
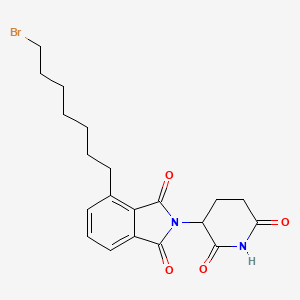
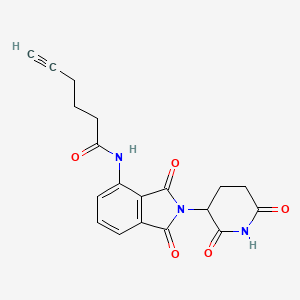

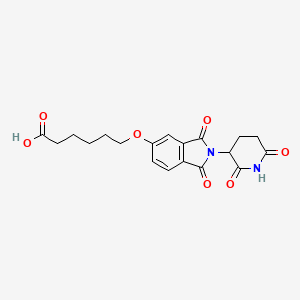
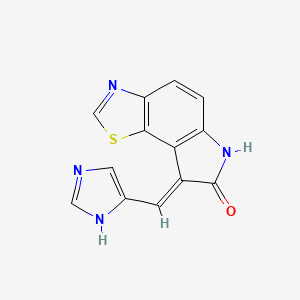
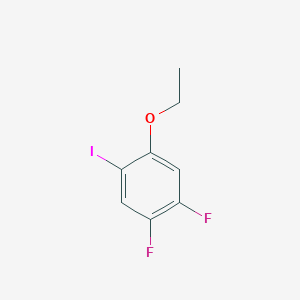
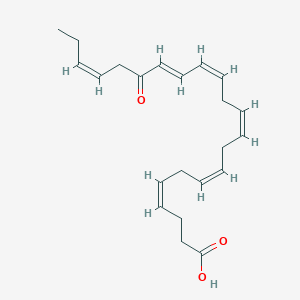
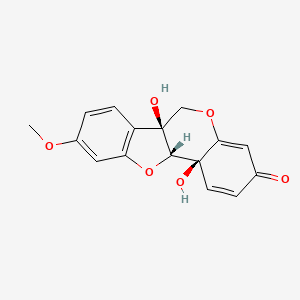

![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
